molecular formula C11H21NO5 B2686596 tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate,cis CAS No. 2287236-88-6

tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate,cis

Cat. No.: B2686596
CAS No.: 2287236-88-6
M. Wt: 247.291
InChI Key: YVQMAMWNPFSRKW-DTORHVGOSA-N
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Description

tert-Butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate, cis is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate, cis typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of tert-butyl 3,5-dimethoxymorpholine-4-carboxylate with a chiral auxiliary under controlled temperature and pressure conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate, cis may involve the use of continuous flow reactors to optimize reaction efficiency and yield. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rate, resulting in a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate, cis can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives.

Scientific Research Applications

tert-Butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate, cis has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a chiral building block in the synthesis of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drugs.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(3R,5S)-6-chloro-3,5-dihydroxyhexanoate
  • tert-Butyl(3R,5S)-3,5-dimethoxypiperidine-4-carboxylate
  • tert-Butyl(3R,5S)-3,5-dimethoxyazetidine-4-carboxylate

Uniqueness

tert-Butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate, cis is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of chiral pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

tert-butyl (3R,5S)-3,5-dimethoxymorpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(13)12-8(14-4)6-16-7-9(12)15-5/h8-9H,6-7H2,1-5H3/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQMAMWNPFSRKW-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COCC1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](COC[C@@H]1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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